molecular formula C24H36N4 B1589504 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane CAS No. 214078-93-0

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

Cat. No. B1589504
M. Wt: 380.6 g/mol
InChI Key: QWGFFCRTIFBAFJ-UHFFFAOYSA-N
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Description

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, also known as Dibenzylcyclen, is a chemical compound with a tetraazamacrocyclic structure . It is widely used in coordination chemistry and medicinal chemistry as a chelating agent for metal ions .


Molecular Structure Analysis

The molecular formula of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is C24H36N4 . The InChI Key is QWGFFCRTIFBAFJ-UHFFFAOYSA-N . The SMILES representation is C(N1CCCNCCN(CC2=CC=CC=C2)CCCNCC1)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane appears as a white powder or lumps . The Carbon-13 NMR and Proton NMR conform to the structure .

Scientific Research Applications

1. Synthesis and Characterization

  • A novel difunctionalized tetraaza macrocycle, 1,8-bis(2-hydroxybenzyl)-1,4,8,11-tetraazacyclotetradecane, was synthesized and characterized, offering insights into selective trans-difunctionalization of tetraazamacrocycles (Luo, Rogers, & Brechbiel, 2001).
  • Another research synthesized a cyclam-based macrocycle with benzyl and hydroxy-tert-butylbenzyl pendants, providing important data on hydrogen bonding and electrochemical properties (Aranburu Leiva et al., 2017).

2. Use in Complexes and Metal Ions Interaction

  • The compound's role in the formation of Co(II) complexes for liposomal chemical exchange saturation transfer agents was explored, highlighting its potential in creating highly effective Co(II) lipoCEST agents (Abozeid et al., 2020).
  • Research into proton-driven self-assembled systems based on cyclam-cored dendrimers revealed the compound's ability to interact with cyanide metal complexes, contributing to understanding of molecular host-guest interactions (Bergamini et al., 2004).

3. Catalytic and Reductive Properties

  • Studies on sulfur substitution in a Ni(cyclam) derivative demonstrated its influence on lowering overpotential for CO2 reduction and enhancing proton reduction, offering insights into the modification of electronic properties (Gerschel et al., 2019).
  • The reactivity differences of [Fe(IV)═O(TBC)(CH3CN)]2+ complex in H-atom abstraction and oxo-transfer reactions were analyzed, providing knowledge on the structural and reactivity aspects of iron(IV)-oxo species (Wilson et al., 2012).

4. Membrane Electrode Applications

  • A highly selective poly(vinyl chloride) membrane electrode based on a derivative of the compound with unique selectivity toward thiocyanate was developed, contributing to the field of ion-selective electrodes and sensors (Ardakani et al., 2002).

Safety And Hazards

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

properties

IUPAC Name

1,8-dibenzyl-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4/c1-3-9-23(10-4-1)21-27-17-7-13-26-16-20-28(18-8-14-25-15-19-27)22-24-11-5-2-6-12-24/h1-6,9-12,25-26H,7-8,13-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGFFCRTIFBAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(CCCNCCN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457798
Record name 1,8-DIBENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

CAS RN

214078-93-0
Record name 1,8-Bis(phenylmethyl)-1,4,8,11-tetraazacyclotetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214078-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-DIBENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
F DeRosa, X Bu, PC Ford - Inorganic chemistry, 2003 - ACS Publications
Several new chromium(III) complexes have been synthesized utilizing derivatives of the macrocyclic ligand cyclam (1,4,8,11-tetraazacyclotetradecane) with various N-substituted …
Number of citations: 32 pubs.acs.org
J Kotek, P Hermann, P Vojtíšek… - Collection of …, 2000 - cccc.uochb.cas.cz
1-Alkyl and 1,8-dialkyl-1,4,8,11-tetraazacyclotetradecanes (alkyl = benzyl or methyl) were synthesised through cis-aminal of cyclam which was obtained by reaction of glyoxal and …
Number of citations: 56 cccc.uochb.cas.cz
J Kotek, P Vojtíšek, I Císařová… - Collection of …, 2000 - cccc.uochb.cas.cz
Cyclam derivatives with methylphosphonic acid arms in position 1,8 and substituent R = H, Me, CH 2 Ph in positions 4 and 11 are synthesised by Mannich reaction of an appropriate …
Number of citations: 59 cccc.uochb.cas.cz
RF Munhá, LG Alves, N Maulide, MT Duarte… - Inorganic Chemistry …, 2008 - Elsevier
The reaction of H 2 [1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane] (H 2 Bn 2 Cyclam) with 2equiv of LiBu gives Li 2 Bn 2 Cyclam(L) 2 (L=Et 2 O or THF) that reacts with ZrCl 4 (THF) 2 …
Number of citations: 25 www.sciencedirect.com
LG Alves, MA Antunes, I Matos, RF Munhá… - Inorganica Chimica …, 2010 - Elsevier
Compounds of general formula [( ∗ Bn 2 Cyclam)ZrCl 2 ] ( ∗ Bn=4- t BuC 6 H 4 CH 2 , (4) and 4-CF 3 C 6 H 4 CH 2 , (5)) were synthesised using Zr(CH 2 SiMe 3 ) 2 Cl 2 (Et 2 O) 2 and …
Number of citations: 21 www.sciencedirect.com
RF Munhá, S Namorado, S Barroso, MT Duarte… - Journal of …, 2006 - Elsevier
The synthesis and characterization of amido-amine cyclam based metal complexes is described. A novel tetraazamacrocycle ligand precursor (Li 2 [1,8-Bn 2 -1,4,8,11-…
Number of citations: 19 www.sciencedirect.com
LG Alves, AM Martins, MT Duarte - Journal of Molecular Structure, 2012 - Elsevier
This work describes the crystal structures of two Mg dimers supported by dianionic trans-disubstituted Bn 2 Cyclam ligands (1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane). Mg 2 (Bn 2 …
Number of citations: 1 www.sciencedirect.com
RF Munhá, LF Veiros, MT Duarte, MD Fryzuk… - Dalton …, 2009 - pubs.rsc.org
The preparation, characterisation and structural analysis of a series of zirconium(IV) complexes that incorporate the diamido/diamine macrocyclic ligand Bn2Cyclam (Bn2Cyclam = 1,8-…
Number of citations: 20 pubs.rsc.org
JD Chartres, LF Lindoy, GV Meehan - Tetrahedron, 2006 - Elsevier
The use of orthogonally protected cyclam and 1,9-dithia-5,13-diazacyclohexadecane macrocycles, in combination with aza-18-crown-6, has enabled the efficient synthesis of a new …
Number of citations: 29 www.sciencedirect.com
A Gasnier, G Royal, P Terech - Langmuir, 2009 - ACS Publications
The domain of soluble metallopolymers (ie, polymers spontaneously obtained from the self-assembly of metal ions and polytopic bridging ligands) is promising for the construction of …
Number of citations: 91 pubs.acs.org

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